methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

Chiral purity Vibegron synthesis Enantiomeric impurity

Pharmaceutical intermediate for Vibegron (Gemtesa®) API synthesis. (6S)-configured methyl ester precursor with mandatory stereochemistry for β₃-AR agonist activity (EC₅₀ 1.1 nM). • Key starting material (KSM) for Vibegron generic development per ANDA guidelines • Also serves as Vibegron Impurity 35 reference standard for analytical QC • Documented chiral purity with full characterization (NMR, MS, HPLC, chiral HPLC)

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B12509951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2=NC=CC(=O)N12
InChIInChI=1S/C9H10N2O3/c1-14-9(13)6-2-3-7-10-5-4-8(12)11(6)7/h4-6H,2-3H2,1H3
InChIKeyFQHDVSMSHVCUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate: Identity & Class


Methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS 1190392-23-4, molecular formula C₉H₁₀N₂O₃, MW 194.19 g/mol) is a chiral, fused bicyclic heterocycle belonging to the pyrrolo[1,2-a]pyrimidine family . The compound features a (6S) absolute configuration, a methyl ester at the 6-position, and a 4-oxo group on the partially saturated pyrimidine ring. It is formally the methyl ester of (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid and serves as a critical synthetic intermediate in the manufacture of Vibegron (Gemtesa®), an FDA-approved β₃-adrenergic receptor agonist for overactive bladder [1]. The pyrrolo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting kinase inhibition (e.g., LIMK, Src, Aurora kinases) and other pharmacological activities [2].

Methyl 4-Oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate: Unsubstitutability in Synthesis


The pyrrolo[1,2-a]pyrimidine scaffold encompasses a structurally diverse array of regioisomers, stereoisomers, and functional group variants—including the 3-carboxylic acid regioisomer (CAS 76884-55-4), the 6-carboxylic acid (CAS 1190392-22-3), the sodium carboxylate salt (CAS 1421271-01-3), the (R)-enantiomer, and various kinase-inhibitor analogs bearing different substitution patterns . Each variant possesses distinct physicochemical properties (logP, solubility, hydrogen-bonding capacity), stereochemical requirements for biological target engagement, and divergent synthetic accessibility that preclude simple interchange [1]. For Vibegron synthesis specifically, the (6S) stereochemistry and methyl ester functionality are non-negotiable: the (R)-enantiomer is classified as an impurity (Vibegron Impurity 36), while the free carboxylic acid and sodium salt require different coupling conditions that impact overall yield and process efficiency [2]. The quantitative evidence below demonstrates exactly where and why this specific compound cannot be substituted by its closest structural neighbors without compromising synthetic outcome, regulatory compliance, or procurement economics.

Methyl 4-Oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate: Differentiation vs. Analogs


Chiral Configuration: (6S) vs. (R) Enantiomer in Vibegron Synthesis

The (6S) absolute configuration at the 6-position of methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate is stereochemically mandated for the synthesis of Vibegron. The (R)-enantiomer—methyl (R)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate—is formally classified and supplied as Vibegron Impurity 36, a process-related impurity that must be controlled in the final API [1]. In the Vibegron molecule, the (6S)-configured pyrrolopyrimidine fragment is obtained by formal condensation of (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid with the amino-pyrrolidine moiety; use of the (R)-enantiomer would yield the diastereomeric impurity with potentially distinct pharmacological and toxicological profiles [2]. The target compound's (6S) stereochemistry is derived from L-glutamic acid or D-serine chiral pool starting materials in published routes, ensuring configurational fidelity when procured from qualified suppliers [3].

Chiral purity Vibegron synthesis Enantiomeric impurity Pharmaceutical intermediate

Functional Group: Methyl Ester vs. Carboxylic Acid in Vibegron Synthesis

The methyl ester group at the 6-position of the target compound is not merely a protecting group but a strategic functional handle that governs the synthetic route design for Vibegron. The free carboxylic acid analog—(6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS 1190392-22-3, MW 180.16 g/mol)—and its sodium salt (CAS 1421271-01-3, MW 204.16 g/mol) are also used as Vibegron intermediates [1]. However, the methyl ester offers distinct advantages in the earlier synthetic steps: it provides greater organic solubility (predicted logP ≈ -0.36 for the methyl ester vs. XLogP3-AA = -0.8 for the free acid), enabling more efficient extraction and chromatographic purification during intermediate isolation . In the most recently published scalable Vibegron synthesis, the final amidation step uses the commercially available pyrrolopyrimidine sodium salt directly, but the methyl ester remains the preferred intermediate for the stereocontrolled construction of the bicyclic core, as it avoids premature carboxylate salt formation that can complicate ring-closure reactions [2]. The Chinese patent CN 202311775885 specifically targets an improved synthesis of the methyl ester—not the acid or salt—highlighting its central importance in process optimization [3].

Ester hydrolysis Amidation strategy Process chemistry Functional group interconversion

Regiochemistry: 6-Carboxylate vs. 3-Carboxylate Isomers

The position of the carboxylate substituent on the pyrrolo[1,2-a]pyrimidine scaffold is a critical determinant of both synthetic accessibility and biological target engagement. The 6-carboxylate isomer (the target compound) is accessed via distinct synthetic routes—typically cyclization of pyrrole derivatives with appropriate electrophiles—that differ fundamentally from those leading to the 3-carboxylate regioisomer (CAS 76884-55-4, also MW 180.16 for the free acid form) . Published regioselective synthesis studies have demonstrated a notable pH-dependency in ring-closure reactions leading to regioisomeric tetrahydropyrrolo[1,2-a]pyrimidines: treatment with dimethyldioxirane and base yields 3-hydroxy-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidines (functionalized at the 3-position), while alternative oxidation conditions afford the 2-oxo regioisomers . The 6-carboxylate isomer employed in Vibegron synthesis derives from a different synthetic lineage—specifically the annulation of a pyrimidine ring onto a pre-functionalized pyrrole bearing the carboxylate group at what becomes the 6-position [1]. These regioisomers are not synthetic equivalents: the 3-carboxylic acid analog (CAS 76884-55-4) has been explored in thrombin inhibitor programs (as pyrrolo[1,2-a]pyrazine-6-carboxamides), whereas the 6-carboxylate series has been validated specifically for β₃-adrenergic receptor agonist programs [2].

Regioisomerism Synthetic accessibility Positional isomer Scaffold diversification

Synthetic Route Improvement vs. Prior Art Processes

The original WO2009124167A1 patent route for the synthesis of methyl (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate suffered from three documented deficiencies: high cost of starting material Compound 1, low yield in the conversion of Compound 1 to Compound 4, and difficult purification requiring chromatography [1]. Chinese patent CN 202311775885 (filed 2023) discloses an improved synthesis method that addresses these limitations, using hydroxylamine hydrochloride, sodium bicarbonate, and p-toluenesulfonyl chloride in a sequence that avoids the expensive raw material and achieves crystallization-based purification (n-heptane) rather than column chromatography [2]. Separately, the overall Vibegron synthesis has been reported with overall yields ranging from 32% (enzymatic route, Angewandte Chemie 2018) to 36% (9-step non-enzymatic route, Tetrahedron Letters 2025), with the pyrrolopyrimidine intermediate contributing a significant portion of the total step count and material cost [3]. The newer patent US 2026/0085072 A1 (filed 2024) further claims a method for preparing the intermediate that uses readily available raw materials, avoids toxic chlorosulfonyl isocyanate, and achieves substantially improved yield over the WO2013062881A1 process, which required 48-hour reaction times at 128°C in ethylbenzene [4].

Process chemistry Synthetic yield Scale-up Cost of goods

Commercial Purity and Stability: Methyl Ester vs. Sodium Salt

Commercially available methyl (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is routinely supplied at ≥98% purity (by NMR/HPLC) from multiple reputable vendors including Aladdin Scientific (Cat. M489369, 98%), Fluorochem (98%), ChemScene (98%, storage 2–8°C sealed in dry conditions), and AKSci (97%) . In contrast, the sodium salt form—sodium (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS 1421271-01-3)—is typically supplied at 98–99% purity but with different storage and handling requirements due to its hygroscopic nature as a carboxylate salt . Vendor data indicate the methyl ester requires storage at -20°C for long-term stability (Biozol) or 2–8°C for routine use (ChemScene), with stock solutions stable for 1 month at -20°C and 6 months at -80°C (GlpBio) [1]. The methyl ester's predicted logP of approximately -0.36 (vs. -0.8 for the free acid) indicates marginally better organic-phase partitioning during workup, which can translate to higher recovery yields during large-scale processing . The molecular weight difference (194.19 for methyl ester vs. 204.16 for sodium salt) means that procurement on a mole basis requires ~5% less mass of the methyl ester for equivalent molar quantity.

Purity specification Storage condition Stability Quality control

Methyl 4-Oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate: Validated Application Scenarios


Vibegron GMP Manufacturing: Intermediate Sourcing

This compound is the direct, stereochemically validated precursor to the pyrrolopyrimidine fragment of Vibegron, an FDA-approved (December 23, 2020) once-daily oral β₃-adrenergic receptor agonist for overactive bladder marketed as Gemtesa® by Sumitomo Pharma [1]. The (6S) configuration is mandatory because Vibegron's pharmacological activity—EC₅₀ = 1.1 nM at human β₃-AR with >9,000-fold selectivity over β₁-AR and β₂-AR—depends on the correct stereochemistry of the pyrrolopyrimidine-carboxamide linkage [2]. Pharmaceutical manufacturers and CDMOs producing Vibegron API or its generic equivalents must source this intermediate with documented chiral purity (≥98% chemical purity with enantiomeric excess control) and full characterization data compliant with ICH Q7 and ANDA regulatory guidelines [3]. The compound is also used as a reference standard (Vibegron Impurity 35) for analytical method development, method validation, and quality control release testing of Vibegron drug substance and drug product [4].

Process Chemistry: Route Optimization for Pyrrolopyrimidine Core

For process R&D groups developing generic Vibegron or second-generation β₃-AR agonists, this methyl ester intermediate is the benchmark substrate for route scouting and optimization. The limitations of the original WO2009124167A1 route (expensive starting materials, low yield, chromatographic purification) and the WO2013062881A1 route (chlorosulfonyl isocyanate hazards, 48-hour reaction times, tar formation) have spurred multiple improved processes disclosed in patents CN 202311775885 (2024) and US 2026/0085072 A1 (2025) [1]. These newer routes claim substantially improved yields, milder conditions, and crystallization-based purification suitable for commercial scale. Process chemists evaluating different synthetic strategies should benchmark new routes against the methyl ester intermediate as the key cost-of-goods determinant, since the pyrrolopyrimidine fragment represents one of the two major structural components of Vibegron alongside the cis-2,5-disubstituted pyrrolidine moiety [2].

Medicinal Chemistry: Pyrrolopyrimidine Derivatization for Kinase Inhibitors

Beyond Vibegron, the pyrrolo[1,2-a]pyrimidine scaffold is a privileged kinase inhibitor pharmacophore. The methyl ester functionality at the 6-position provides a versatile synthetic handle for further derivatization via hydrolysis to the carboxylic acid followed by amide coupling, enabling the generation of diverse compound libraries [1]. Analogous pyrrolopyrimidine scaffolds have yielded potent inhibitors of LIMK1/2 (e.g., LX-7101), Src family kinases (e.g., A-419259, Src IC₅₀ = 9 nM), Aurora A/B kinases, and CDK4/6, with selectivity achieved through differential substitution patterns on the pyrrolo[1,2-a]pyrimidine core [2]. The 6-carboxylate substitution pattern is particularly relevant for programs targeting kinases where the carboxylate-derived amide can engage the kinase hinge region or solvent-exposed residues [3]. Medicinal chemists should note that the regioisomeric 3-carboxylate scaffold (CAS 76884-55-4) has been explored for entirely different target classes (thrombin, factor Xa), and the two scaffolds are not biologically interchangeable [4].

Analytical Reference Standard & Impurity Profiling in Vibegron QC

This compound serves a dual role in pharmaceutical quality control: as a key starting material (KSM) that must be rigorously characterized, and as Vibegron Impurity 35 for impurity profiling and analytical method validation [1]. The structurally related (R)-enantiomer (Vibegron Impurity 36) and the sodium carboxylate salts (Impurities 19, 20) are also commercially available as characterized reference standards, enabling comprehensive impurity fate and purge studies during process development [2]. Analytical laboratories supporting Vibegron ANDA filings require these impurity standards with full characterization data (NMR, MS, HPLC purity, chiral purity) compliant with ICH Q3A/Q3B guidelines [3]. The methyl ester's distinct chromatographic retention time relative to the free acid, sodium salt, and (R)-enantiomer enables selective HPLC method development for in-process control and release testing across the Vibegron synthetic sequence [4].

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